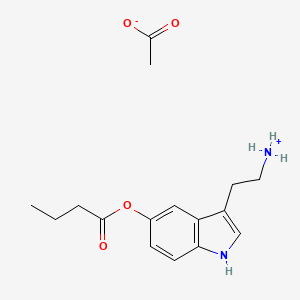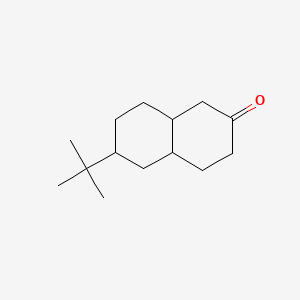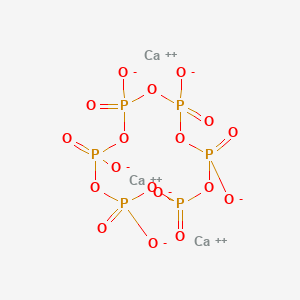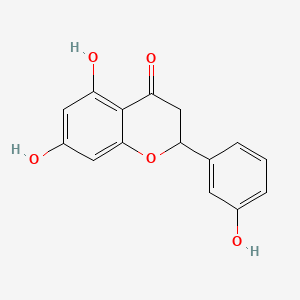
5,7,3'-Trihydroxyflavanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7,3’-Trihydroxyflavanone is a flavonoid derivative known for its significant biological activities. It is a type of flavanone, a subclass of flavonoids, which are polyphenolic compounds found in various plants. This compound is characterized by the presence of three hydroxyl groups at positions 5, 7, and 3’ on the flavanone structure. It exhibits various biological activities, including antioxidant and apoptotic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,3’-Trihydroxyflavanone can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, followed by cyclization and hydroxylation steps. For instance, starting from appropriate benzaldehyde and acetophenone derivatives, the intermediate chalcone can be formed, which is then cyclized to form the flavanone structure. Subsequent hydroxylation at specific positions yields 5,7,3’-Trihydroxyflavanone .
Industrial Production Methods
Industrial production of flavanones, including 5,7,3’-Trihydroxyflavanone, often involves large-scale extraction from plant sources. For example, citrus fruits are a rich source of flavanones, and extraction methods such as solvent extraction, crystallization, and chromatography are employed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
5,7,3’-Trihydroxyflavanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavanones.
Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents like acetic anhydride can be used for acetylation of hydroxyl groups.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5,7,3’-Trihydroxyflavanone, each with distinct biological activities .
Aplicaciones Científicas De Investigación
5,7,3’-Trihydroxyflavanone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the chemical behavior of flavonoids.
Biology: It exhibits significant antioxidant activity, making it useful in studies related to oxidative stress and cellular protection.
Industry: It is used in the development of natural antioxidants for food and cosmetic products.
Mecanismo De Acción
The mechanism of action of 5,7,3’-Trihydroxyflavanone involves several molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Apoptotic Activity: It induces apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins like Bax.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Naringenin (5,7,4’-Trihydroxyflavanone): Similar structure but with a hydroxyl group at the 4’ position instead of 3’.
Hesperetin (5,7,3’-Trihydroxy-4’-methoxyflavanone): Similar structure with an additional methoxy group at the 4’ position.
Uniqueness
5,7,3’-Trihydroxyflavanone is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to other flavanones. Its combination of antioxidant, apoptotic, and anti-inflammatory properties makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
104732-07-2 |
|---|---|
Fórmula molecular |
C15H12O5 |
Peso molecular |
272.25 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(3-hydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O5/c16-9-3-1-2-8(4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2 |
Clave InChI |
NJWJQMLMBXIOJW-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


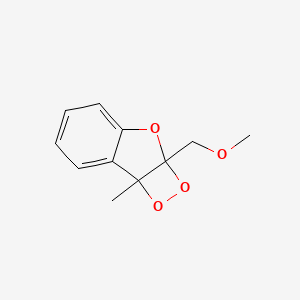
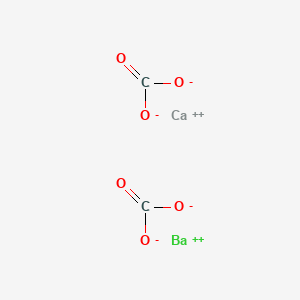

![1,2-Benzenedicarboxylic acid, 4-[(3-aminophenyl)hydroxymethyl]-, 1-methyl ester](/img/structure/B13741620.png)
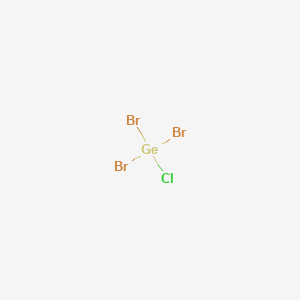
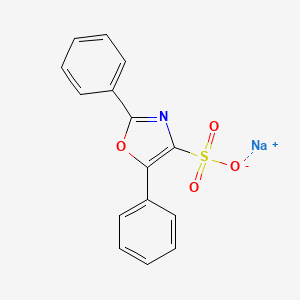
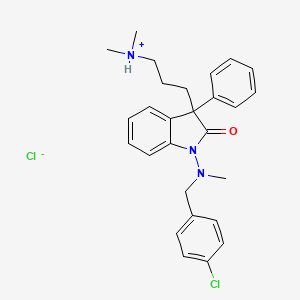
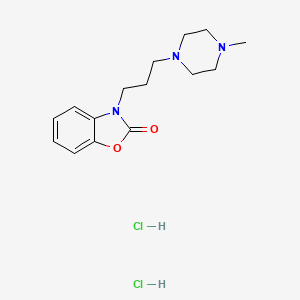
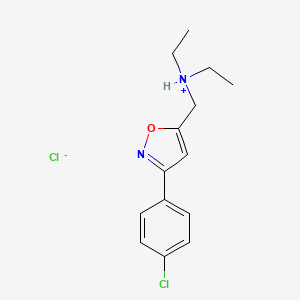
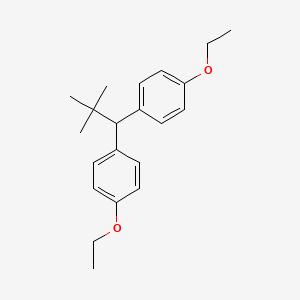
![8-(2,4-Dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-8-yl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione](/img/structure/B13741658.png)
